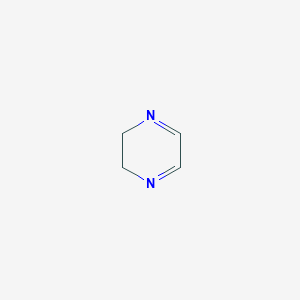
2,6-Dimethyloct-4-yne-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyloct-4-yne-2,6-diol is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol) at the 2nd and 6th positions of the octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloct-4-yne-2,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-3-butyne-2-ol and acetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium amide (NaNH2) to deprotonate the starting materials and facilitate the formation of the alkyne.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyloct-4-yne-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or tosylates.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of 2,6-dimethyloct-4-yne-2,6-dione or 2,6-dimethyloct-4-yne-2,6-dicarboxylic acid.
Reduction: Reduction of the alkyne can yield 2,6-dimethyloctane or 2,6-dimethyloctene.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2,6-Dimethyloct-4-yne-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyloct-4-yne-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-4-octyn-3,6-diol: Similar structure with hydroxyl groups at the 3rd and 6th positions.
2,6-Dimethyl-7-octene-2,6-diol: Contains a double bond instead of a triple bond.
2,6-Dimethyl-3,7-octadien-2,6-diol: Contains two double bonds in the structure.
Uniqueness
2,6-Dimethyloct-4-yne-2,6-diol is unique due to the presence of both a triple bond and two hydroxyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Propiedades
Número CAS |
105735-93-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2,6-dimethyloct-4-yne-2,6-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h11-12H,5,7H2,1-4H3 |
Clave InChI |
VDBZZOGYOVCDPF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#CCC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
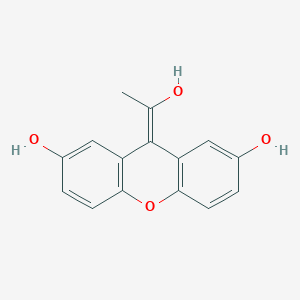
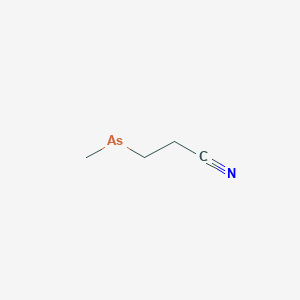
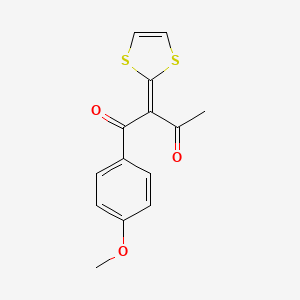
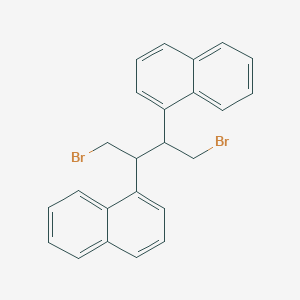
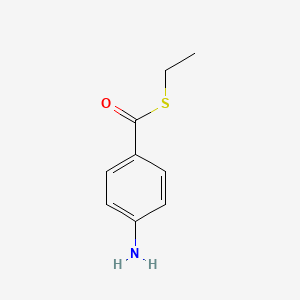

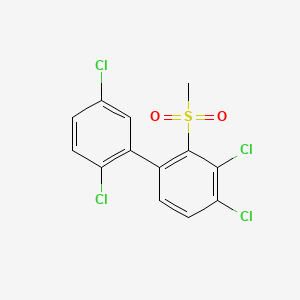

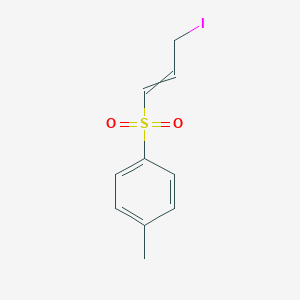
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
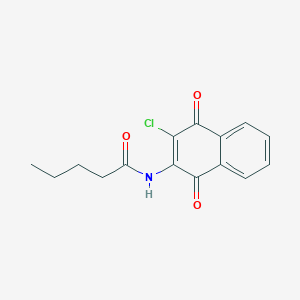
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
